molecular formula C15H13FOS B7938447 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone

Cat. No. B7938447
M. Wt: 260.3 g/mol
InChI Key: JLKKDKSESPEKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C15H13FOS and its molecular weight is 260.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Studies :

    • The compound has been studied for its crystal structure, revealing insights into its molecular conformation and interactions. For example, a related compound, 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone, demonstrated weak hydrogen bonding interactions in its crystal structure (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
  • Molecular Docking and Spectroscopy :

    • The compound has applications in molecular docking and spectroscopy. For instance, the study of a similar compound, 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, revealed its potential as an anti-neoplastic agent due to the presence of a fluorine atom and an ethanone group, which are crucial for binding (Mary et al., 2015).
  • Synthesis of Pharmaceutical Intermediates :

    • It's been used in the synthesis of pharmaceutical intermediates. For instance, (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in the synthesis of a CCR5 chemokine receptor antagonist protective against HIV, is derived from a compound structurally similar to 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone (ChemChemTech, 2022).
  • Antimicrobial Activity :

    • Some derivatives of this compound show antimicrobial activity. For example, a study on 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones, synthesized from a similar compound, displayed antimicrobial properties (Nagamani et al., 2018).
  • Photochemistry and Photophysics :

    • The compound is relevant in the field of photochemistry and photophysics. A related compound, 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, was studied for its excited state processes and solvent effects (Morlet‐Savary et al., 2008).
  • Synthesis and Biological Activities :

    • Various derivatives have been synthesized and analyzed for their biological activities. For instance, 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone showed antibacterial and antioxidant activities (Sarac, 2020).
  • Anti-Inflammatory Activity :

    • Compounds like 2-{[5-(2-Chlorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-1-(Substituted Phenyl)Ethanones have been studied for their anti-inflammatory properties, showing significant activity in preclinical models (Karande & Rathi, 2017).
  • Synthesis Methods and Characterization :

    • The compound has been synthesized using various methods, including microwave-assisted synthesis, and characterized for its optical properties and physicochemical behavior (Khan, Asiri, & Aqlan, 2016).

properties

IUPAC Name

2-(3-fluorophenyl)-1-(4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FOS/c1-18-14-7-5-12(6-8-14)15(17)10-11-3-2-4-13(16)9-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLKKDKSESPEKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone

Synthesis routes and methods

Procedure details

To a stirred solution of 68 ml thioanisole in 600 ml dichloromethane at 0° C., were added slowly in a series aluminum chloride (77.3 g) and (3-fluorophenyl)acetyl chloride (100 g). The reaction mixture was stirred for an hour, after which 1 L of aqueous HCl was added slowly to the reaction mixture. The quenched mixture was stirred for another hour, which was followed by extraction with methylene chloride. The organic layer was washed with brine and then was dried over anhydrous magnesium sulfate. The magnesium sulfate was filtered off and the filtrate was concentrated in vacuo. The resulting residue was purified by recrystallization from hexane/dichloromethane to yield 142.9 g of 2-(3-fluorophenyl)-1-{4-(methylthio)-phenyl}-ethanone. mp: 94.5-95.5° C. NMR: δ2.52 (s, 3H), 4.23 (s, 2H), 6.95-7.05 (m, 3H),7.25-7.30 (m, 3H), 7.92 (d, J=8.7 Hz, 2H).
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
77.3 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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